1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone
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Overview
Description
1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is an organic compound that features a pyridine ring substituted with a dioxolane moiety and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone typically involves the reaction of 2-(1,3-dioxolan-2-yl)pyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The dioxolane and pyridine moieties play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 4-(1,3-Dioxolan-2-yl)pyridine
- N-(3-[1,3]Dioxolan-2-yl-pyridin-4-yl)-2,2-dimethyl-propionamide
Comparison: 1-[2-(1,3-Dioxolan-2-YL)pyridin-4-YL]ethanone is unique due to the presence of both the dioxolane and ethanone groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-2-3-11-9(6-8)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
XNGGQEKAIFGAMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)C2OCCO2 |
Origin of Product |
United States |
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